MDL 28170 MDL 28170 Z-Val-Phe-H is a dipeptide resulting from the formal condensation of the carboxy group of N-benzyloxycarbonyl-L-valine with the amino group of L-phenylalanine aldehyde. It is a potent cell-permeable inhibitor of calpain I and II, and is also a gamma-secretase inhibitor. It has a role as an EC 3.4.22.53 (calpain-2) inhibitor, an EC 3.4.22.52 (calpain-1) inhibitor, an EC 3.4.23.46 (memapsin 2) inhibitor, an antileishmanial agent and an apoptosis inhibitor. It is an aldehyde, a dipeptide and a carbamate ester.
Brand Name: Vulcanchem
CAS No.: 88191-84-8
VCID: VC20820658
InChI: InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

MDL 28170

CAS No.: 88191-84-8

VCID: VC20820658

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

MDL 28170 - 88191-84-8

Description

Overview of MDL 28170

MDL 28170, also known as Calpain Inhibitor III, is a synthetic organic compound that serves as a potent and selective inhibitor of calpain-1 and calpain-2, which are calcium-dependent cysteine proteases. This compound has garnered attention for its ability to penetrate the blood-brain barrier and its potential applications in neuroprotection and other therapeutic areas.

Mechanism of Action

MDL 28170 inhibits calpain activity by binding to the enzyme's active site, preventing substrate degradation. This action is crucial in various pathological conditions where calpain-mediated proteolysis contributes to cellular damage. The compound has shown effectiveness in reducing infarct volume in models of focal cerebral ischemia, indicating its potential for neuroprotective applications .

Neuroprotection Studies

Research has demonstrated that MDL 28170 can significantly reduce neuronal death and improve functional outcomes following traumatic brain injury (TBI). In studies involving animal models, administration of MDL 28170 resulted in:

  • Reduction of lesion volume: A decrease in the size of brain lesions was observed when MDL 28170 was administered shortly after injury.

  • Improved locomotor function: Treated subjects exhibited better recovery of motor functions compared to control groups .

Antimicrobial Activity

MDL 28170 has also been evaluated for its effects on various pathogens, particularly Leishmania species. Studies showed that:

  • It effectively reduced the viability of both promastigote and amastigote forms of Leishmania in a dose-dependent manner.

  • The compound demonstrated higher toxicity towards Leishmania amastigotes compared to mammalian cells, suggesting a favorable selectivity index for therapeutic applications against leishmaniasis .

Pharmacokinetics

MDL 28170 exhibits rapid absorption and distribution following administration, with a plasma half-life estimated between 1 to 2 hours. Its pharmacokinetic profile supports its use in acute settings where timely intervention is critical .

CAS No. 88191-84-8
Product Name MDL 28170
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name benzyl N-[3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate
Standard InChI InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1
Standard InChIKey NGBKFLTYGSREKK-XJDOXCRVSA-N
Isomeric SMILES CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Appearance Assay:≥95%A crystalline solid
Synonyms CalI III
calpain inhibitor III
carbobenzoxyvalylphenylalanine aldehyde
Cbz-Val-Phe-H
cBz-ValPheH
CbzValPheH
MDL 28170
MDL-28170
MDL28170
N-benzyloxycarbonylvalylphenylalaninal
N-benzyloxycarbonylvalylphenylalanine aldehyde
N-CBZ-Val-Phe-al
PubChem Compound 54109476
Last Modified Aug 15 2023

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